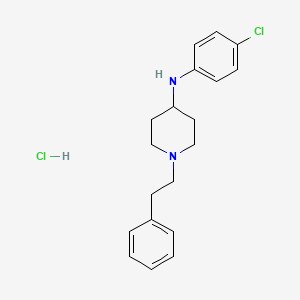
Despropionyl para-Chlorofentanyl (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Despropionyl para-Chlorofentanyl (hydrochloride) is an analytical reference standard that is structurally similar to known opioids. It is primarily used in research and forensic applications . The compound is also known by its synonym, para-chloro 4-ANPP .
Preparation Methods
The preparation of Despropionyl para-Chlorofentanyl (hydrochloride) involves synthetic routes that typically include the reaction of 4-chlorophenyl with phenethylpiperidinamine. The reaction conditions and specific industrial production methods are not widely documented in the public domain .
Chemical Reactions Analysis
Despropionyl para-Chlorofentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Despropionyl para-Chlorofentanyl (hydrochloride) is used extensively in scientific research, particularly in the fields of:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: In studies related to opioid receptors and their interactions.
Medicine: In the development and testing of new analgesics and other therapeutic agents.
Industry: In the production of forensic and toxicological reference materials
Mechanism of Action
The mechanism of action of Despropionyl para-Chlorofentanyl (hydrochloride) involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesic and euphoric effects .
Comparison with Similar Compounds
Despropionyl para-Chlorofentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as:
Fentanyl: A potent synthetic opioid used for pain management.
Carfentanil: An extremely potent fentanyl analog used as a tranquilizer for large animals.
Alfentanil: A short-acting synthetic opioid used in anesthesia
The uniqueness of Despropionyl para-Chlorofentanyl (hydrochloride) lies in its specific structural modifications, which may result in different pharmacological properties and applications.
Properties
Molecular Formula |
C19H24Cl2N2 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(2-phenylethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C19H23ClN2.ClH/c20-17-6-8-18(9-7-17)21-19-11-14-22(15-12-19)13-10-16-4-2-1-3-5-16;/h1-9,19,21H,10-15H2;1H |
InChI Key |
DFZPKVGTULUVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)Cl)CCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















